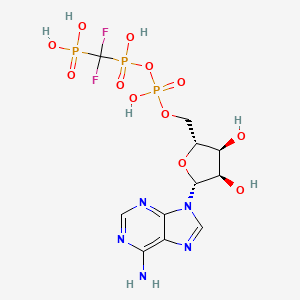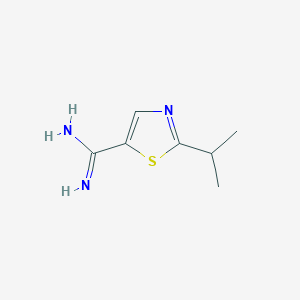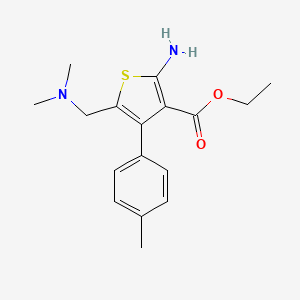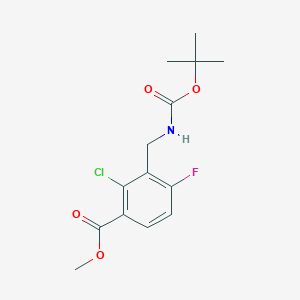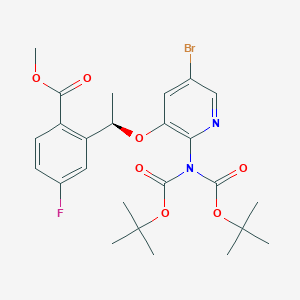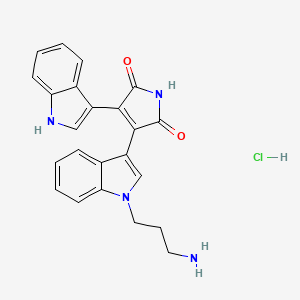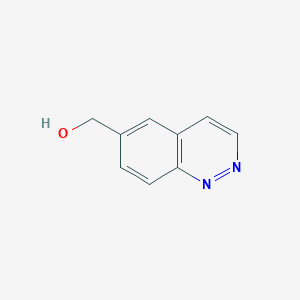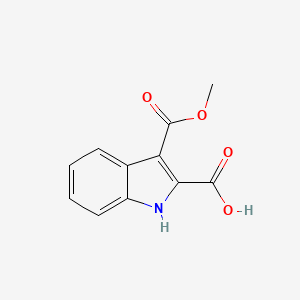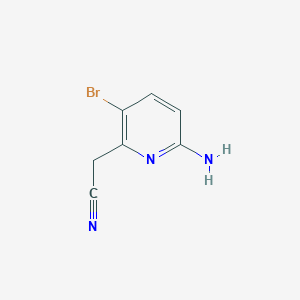
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and an acetonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces the bromine atom at the desired position on the pyridine ring. The subsequent introduction of the acetonitrile group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Amines and Nitro Derivatives: Formed through reduction and oxidation reactions, respectively.
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used in the design and synthesis of probes for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing their activity and function. The acetonitrile group can also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-6-bromopyridine: Similar structure but lacks the acetonitrile group.
2-(6-Bromopyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)acetonitrile: Lacks both the amino and bromine groups.
Uniqueness
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is unique due to the presence of both the amino and bromine groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
2-(6-amino-3-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(10)11-6(5)3-4-9/h1-2H,3H2,(H2,10,11) |
InChI-Schlüssel |
QSZGRUZIKLOUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Br)CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
